Structure Elucidation of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid: A Technical Guide
Structure Elucidation of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, a notable derivative of glycine.[1] This compound, with the CAS Number 156047-41-5, is a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel pharmaceutical agents due to its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a terminal alkene moiety.[2]
Chemical Structure and Physicochemical Properties
2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid, also known as N-Boc-4-methyl-allylglycine, possesses the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol .[3] The structure features a chiral center at the alpha-carbon, an N-terminal Boc protecting group, and a C-terminal carboxylic acid. The side chain is characterized by a 4-methylpent-4-enyl group.
Below is a visualization of the chemical structure.
Caption: Molecular structure of the title compound.
Physicochemical Data Summary
| Property | Value | Reference |
| CAS Number | 156047-41-5 | [3] |
| Molecular Formula | C11H19NO4 | [3] |
| Molecular Weight | 229.28 g/mol | [3] |
| Physical Form | Solid | [3] |
| Purity | 95% | [3] |
| Storage | 2-8°C, sealed in dry conditions | [3] |
| InChI Key | YHWOMLAFEJVSSA-UHFFFAOYSA-N | [3] |
Spectroscopic Data Analysis (Predicted)
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. Key expected signals include those for the Boc group, the alpha-proton, the methylene and vinyl protons of the side chain, and the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum will complement the proton NMR data, with characteristic chemical shifts for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary and methyl carbons of the Boc group, the alpha-carbon, and the carbons of the unsaturated side chain.
Predicted NMR Data
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.45 (s, 9H) | ~28.0 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~155.0 |
| α-CH | ~4.2-4.4 (m, 1H) | ~53.0 |
| β-CH₂ | ~2.5-2.7 (m, 2H) | ~38.0 |
| γ-C | - | ~142.0 |
| δ-CH₂ (vinyl) | ~4.8-5.0 (m, 2H) | ~112.0 |
| δ-CH₃ | ~1.7 (s, 3H) | ~22.0 |
| COOH | Variable, broad | ~175.0 |
2.2. Infrared (IR) Spectroscopy
The IR spectrum is anticipated to display characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | 3300-2500 (broad) |
| N-H (Amine) | ~3300 |
| C-H (Alkyl) | 2980-2850 |
| C=O (Carboxylic Acid) | ~1710 |
| C=O (Boc) | ~1690 |
| C=C (Alkene) | ~1650 |
2.3. Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The electrospray ionization (ESI) mass spectrum is expected to show a peak for the molecular ion plus a proton [M+H]⁺ at m/z 230.13, and a peak for the molecular ion plus a sodium adduct [M+Na]⁺ at m/z 252.11.
Synthesis and Experimental Protocols
A plausible synthetic route for 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid involves the alkylation of a protected glycine equivalent with a suitable electrophile. A generalized experimental protocol is outlined below.
3.1. Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for the target compound.
3.2. General Experimental Protocol: Synthesis
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Enolate Formation: A solution of N-Boc-glycine methyl ester in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to -78 °C under an inert atmosphere (e.g., argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the enolate.
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Alkylation: 5-bromo-2-methylpent-1-ene is added to the enolate solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
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Saponification: The purified methyl ester is dissolved in a mixture of tetrahydrofuran and water. Lithium hydroxide is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC).
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Final Work-up: The reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid.
3.3. Characterization Protocol
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer.
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Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF mass spectrometer to confirm the elemental composition.
Potential Applications and Signaling Pathways
While specific biological activities for 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid have not been extensively reported, its structural motifs suggest several areas of potential application in drug discovery and chemical biology.
4.1. Role in Peptide Synthesis
As a protected non-proteinogenic amino acid, this compound is a valuable building block for the synthesis of novel peptides. The terminal alkene functionality can be used for various chemical modifications, such as:
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Metathesis reactions: For the formation of macrocyclic peptides or for cross-linking.
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Click chemistry: After conversion to an azide or alkyne.
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Thiol-ene reactions: For conjugation to other molecules.
4.2. Use as a Pharmacological Tool
Unnatural amino acids are frequently incorporated into peptide-based drugs to enhance their stability against enzymatic degradation and to modulate their pharmacological properties.[2] The unique side chain of this compound could be used to probe receptor binding sites or to act as a reactive handle for covalent inhibitors.
Logical Relationship of Application
Caption: Potential applications of the title compound.
At present, there is no direct evidence linking 2-((tert-Butoxycarbonyl)amino)-4-methylpent-4-enoic acid to specific signaling pathways. However, peptides incorporating this amino acid could be designed to target a wide range of pathways involved in disease, such as protein-protein interactions or enzyme active sites. Further research is required to explore the biological effects of this compound and its derivatives.







